Paclobutrazol-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H20ClN3O |

|---|---|

分子量 |

297.81 g/mol |

IUPAC名 |

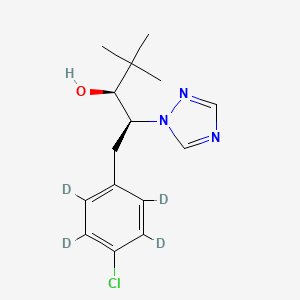

(2S,3S)-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1/i4D,5D,6D,7D |

InChIキー |

RMOGWMIKYWRTKW-ARZWVIMZSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H]([C@H](C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H] |

正規SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Paclobutrazol-d4: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Paclobutrazol-d4, a deuterated analog of the plant growth regulator Paclobutrazol. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methodologies. Furthermore, it outlines the mechanism of action of Paclobutrazol and provides a detailed experimental protocol for its quantification in complex matrices.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Paclobutrazol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Paclobutrazol, as it is chemically identical to the analyte but has a different mass-to-charge ratio.

Chemical Structure:

-

Paclobutrazol: (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

-

This compound: (2RS,3RS)-1-(4-chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

The deuterium atoms are located on the phenyl ring, as indicated by the nomenclature "phenyl-d4".

Physicochemical Properties

The following table summarizes the key physicochemical properties of Paclobutrazol and its deuterated analog, this compound.

| Property | Paclobutrazol | This compound |

| Molecular Formula | C₁₅H₂₀ClN₃O[1] | C₁₅H₁₆D₄ClN₃O[2] |

| Molecular Weight | 293.80 g/mol [1] | 297.82 g/mol [2] |

| Appearance | White crystalline solid | Not specified, typically a solid |

| Melting Point | 165-166 °C | Not specified |

| Solubility in Water | 26 mg/L (20 °C) | Not specified |

| log P | 3.2 | Not specified |

| CAS Number | 76738-62-0 | Not available |

Isotopic Purity

As an analytical standard, the isotopic purity of this compound is a critical parameter. While detailed certificates of analysis are batch-specific, suppliers typically guarantee a high level of deuteration. For instance, some commercial standards may have a chemical purity of ≥98.0% as determined by HPLC. For precise quantitative analysis, it is recommended to obtain the certificate of analysis from the supplier, which will provide detailed information on the isotopic distribution (i.e., the percentage of d4, d3, d2, d1, and d0 species).

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol is a potent inhibitor of the biosynthesis of gibberellins (GAs), a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. The primary target of Paclobutrazol is the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes a key step in the GA biosynthesis pathway: the oxidation of ent-kaurene.

By inhibiting ent-kaurene oxidase, Paclobutrazol blocks the formation of downstream gibberellins, leading to a reduction in plant growth and a more compact plant stature. The following diagram illustrates the position of Paclobutrazol's inhibitory action within the gibberellin biosynthesis pathway.

Experimental Protocols: Quantitative Analysis of Paclobutrazol using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Paclobutrazol in various matrices, such as soil, water, and plant tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

The following is a general protocol for the analysis of Paclobutrazol in soil samples. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Materials and Reagents

-

Paclobutrazol analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Sodium chloride (NaCl)

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Extraction:

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 30 seconds.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and immediately vortex for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paclobutrazol: Precursor ion (m/z) → Product ion (m/z). Specific transitions should be optimized in-house.

-

This compound: Precursor ion (m/z) → Product ion (m/z). The precursor ion will be 4 Da higher than that of Paclobutrazol.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.

-

Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Paclobutrazol using this compound as an internal standard.

Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated precursor. A common strategy for introducing deuterium into an aromatic ring is through electrophilic aromatic substitution using a deuterated acid (e.g., D₂SO₄) or through catalytic H-D exchange reactions.

A plausible synthetic route would involve the synthesis of 4-chlorobenzaldehyde-d4, which can then be used in the established synthetic pathway for Paclobutrazol. The synthesis of the non-deuterated Paclobutrazol generally involves the following steps:

-

Aldol condensation of 4-chlorobenzaldehyde with pinacolone.

-

Reduction of the resulting chalcone.

-

Bromination of the ketone.

-

Nucleophilic substitution with 1,2,4-triazole.

-

Reduction of the ketone to the final alcohol product.

By starting with 4-chlorobenzaldehyde-d4, the deuterium labels are incorporated into the final this compound molecule. The specific conditions for the deuteration of the starting material would need to be carefully optimized to achieve high isotopic enrichment.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of Paclobutrazol. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for correcting matrix effects in complex samples. Understanding its mechanism of action and employing validated analytical methods, such as the one outlined in this guide, will ensure high-quality data for research, environmental monitoring, and regulatory purposes.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Paclobutrazol-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Paclobutrazol and its deuterated isotopologue, Paclobutrazol-d4. It includes proposed synthetic pathways, detailed experimental protocols derived from analogous syntheses, and the biochemical mechanism of action. This guide is intended to support researchers in the fields of analytical chemistry, plant science, and drug metabolism.

Introduction to Paclobutrazol and its Deuterated Analog

Paclobutrazol (PBZ) is a triazole-based plant growth retardant and fungicide.[1][2] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, which reduces internodal growth, leading to sturdier stems and increased root development.[1][3] The biologically active isomer for growth regulation is the (2S,3S) form, while the (2R,3R) isomer exhibits greater fungicidal properties.[2]

This compound is a stable isotope-labeled version of Paclobutrazol, specifically deuterated on the phenyl ring.[4] Such labeled compounds are invaluable in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS).[4] They serve as ideal internal standards because they share nearly identical physical and chemical properties with their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis, which corrects for matrix effects and analyte loss.[4] Deuterated compounds have also gained attention for their potential to alter the pharmacokinetic and metabolic profiles of drugs, sometimes extending their half-life in vivo.[5][6]

General Synthesis of Paclobutrazol

The foundational synthesis of Paclobutrazol has been established through several routes. A common method begins with an aldol condensation of 4-chlorobenzaldehyde and pinacolone to form a chalcone. This intermediate is then subjected to a series of reactions including hydrogenation, bromination, nucleophilic substitution with 1,2,4-triazole, and a final reduction to yield Paclobutrazol.[1]

An alternative, high-yield pathway involves the reduction of an unsaturated ketone intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, in a single step to produce Paclobutrazol.[7][8] This method is advantageous due to its simplicity and reduced waste production.[7][8]

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound, specifically Paclobutrazol-(phenyl-d4), involves the incorporation of four deuterium atoms onto the phenyl ring.[4] This is typically achieved by utilizing a deuterated starting material. The most direct approach is to adapt the established synthesis pathway by substituting the initial reactant, 4-chlorobenzaldehyde, with its deuterated analog, 4-chlorobenzaldehyde-d4. The subsequent reaction steps would proceed as they do for the unlabeled compound.

Protocol 1: One-Step Reduction Synthesis (Adapted from CN103664809A) [7]

-

Reaction Setup: In a reaction flask, combine 120g of ethanol, 30g (0.094 mol) of the intermediate 1-(4-chlorophenyl-d4)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, and 21.61g (0.4 mol) of ammonium chloride.

-

Heating and Reagent Addition: Stir the mixture and heat to 50°C. Over a period of 30 minutes, add 4.85g (0.2 mol) of magnesium powder in batches.

-

Reaction: Raise the temperature to 60°C and maintain the reaction for 2 hours. Ammonia gas emitted during the process should be neutralized and absorbed.

-

Workup: After the reaction is complete, cool the mixture and perform a suitable workup involving filtration to remove solids and solvent evaporation to isolate the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Catalytic Hydrogenation (Adapted from CN103664809A) [7]

-

Reaction Setup: To a high-pressure reactor, add 30g of the intermediate 1-(4-chlorophenyl-d4)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, 150g of ethanol, and 0.6g of a 5% palladium-carbon (Pd/C) catalyst.

-

Hydrogenation: Purge the reactor with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 1.5 MPa.

-

Reaction: Heat the mixture to 60°C with stirring and maintain for 2.5 hours. Monitor the reaction via Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Filter the reaction mixture to recover the Pd/C catalyst. Partially recover the ethanol from the filtrate via distillation.

-

Purification: Cool the concentrated solution to induce crystallization. Filter and dry the solid to yield this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data reported for the synthesis of unlabeled and ¹⁴C-labeled Paclobutrazol, which can be used to estimate the expected outcomes for the deuterated synthesis.

| Parameter | Unlabeled Paclobutrazol Synthesis[7] | ¹⁴C-Labeled Paclobutrazol Synthesis[9] |

| Starting Material | 1-(4-chlorophenyl)...penten-3-one | (¹⁴C)-triazolylpinacolone |

| Key Reagent | H₂ / Pd-C Catalyst | p-chlorobenzyl halide, then NaBH₄ |

| Solvent | Ethanol | Benzene, then Methanol |

| Reaction Time | 2.5 hours | Not specified |

| Temperature | 60°C | Not specified |

| Pressure | 1.5 MPa (Hydrogen) | Atmospheric |

| Chemical Yield | 92.9% | 52% |

| Purity | 97.1% (GC) | >99% (HPLC/TLC) |

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Paclobutrazol functions by blocking the biosynthesis of gibberellins (GAs), a class of hormones critical for plant growth and elongation.[3] It specifically inhibits the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase.[1][2] This enzyme catalyzes three critical oxidation steps in the GA pathway: the conversion of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[3] By blocking these steps, Paclobutrazol effectively halts the production of active gibberellins.

Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard for the quantification of Paclobutrazol residues in environmental or biological samples.[4] The IDMS workflow provides high accuracy and precision by correcting for variations during sample processing.

References

- 1. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Paclobutrazol-(phenyl-d4) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]

- 8. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]

- 9. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL [hnxb.org.cn]

Technical Guide: Certificate of Analysis for Paclobutrazol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for Paclobutrazol-d4, a deuterated internal standard crucial for accurate quantification in analytical studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound. This information is critical for researchers to ensure the quality and reliability of their analytical standards.

| Parameter | Specification |

| Chemical Name | (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol |

| Molecular Formula | C₁₅H₁₆D₄ClN₃O[1] |

| Molecular Weight | 297.82 g/mol [1] |

| Purity (by HPLC) | ≥98.0%[2] |

| Isotopic Enrichment | ≥99 atom % D |

| Physical Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

| Storage Conditions | Store at 2-8°C, protected from light |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for key experiments performed to certify this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method outlines the determination of the chemical purity of this compound using HPLC with UV detection.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 225 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the principal peak in the chromatogram.

-

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

-

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

-

Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Scan Range: m/z 50-500.

-

Sample Infusion: The sample solution (prepared as in 2.1) is directly infused into the mass spectrometer.

-

-

Data Analysis:

-

The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretically calculated mass to confirm the elemental composition and isotopic labeling.

-

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the identity and isotopic substitution pattern of this compound.

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

-

Data Analysis:

-

The spectrum is analyzed to confirm the absence of signals corresponding to the protons on the phenyl ring, confirming the deuteration at these positions. The remaining proton signals should be consistent with the structure of Paclobutrazol.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis and certification of this compound.

Caption: Workflow for the certification of a this compound reference standard.

References

Physical and chemical properties of Paclobutrazol-d4

An In-depth Technical Guide to the Physical and Chemical Properties of Paclobutrazol-d4

Introduction

This compound is the deuterated form of Paclobutrazol, a well-established plant growth retardant and triazole fungicide.[1] In this compound, four hydrogen atoms on the phenyl ring are replaced by deuterium, an isotope of hydrogen.[2] This isotopic labeling makes this compound an ideal internal standard for quantitative analysis in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical behavior is nearly identical to that of its non-labeled counterpart, which allows for accurate compensation of matrix effects and analyte loss during sample preparation and analysis.[2] This guide provides a comprehensive overview of the core physical and chemical properties, mechanism of action, and relevant experimental protocols for Paclobutrazol and its deuterated analog, tailored for researchers and drug development professionals.

Physical and Chemical Properties

The fundamental properties of Paclobutrazol are well-documented. The introduction of deuterium in this compound primarily affects the molecular weight, with minimal impact on other bulk physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | [2] |

| Appearance | White to beige crystalline solid | [3][4] |

| Molecular Formula | Paclobutrazol: C₁₅H₂₀ClN₃O This compound: C₁₅H₁₆D₄ClN₃O | [5][6][7] |

| Molecular Weight | Paclobutrazol: 293.8 g/mol This compound: ~297.8 g/mol | [5][6][7] |

| Melting Point | 165–166 °C | [5][6][7] |

| Density | 1.22 g/mL | [5][6][7] |

| Water Solubility | 26-35 mg/L | [3][5] |

| Solubility (Other) | Acetone (110 g/L), Cyclohexanone (180 g/L), Dichloromethane (100 g/L), Hexane (10 g/L), Xylene (60 g/L), Methanol (150 g/L) | [3] |

| Stability | Stable to hydrolysis at pH 4, 7, and 9.[8] Does not undergo significant photolysis in water.[8] Persistent in soil, with a half-life that can exceed one year under certain aerobic and anaerobic conditions.[8] | [8] |

Mechanism of Action

Paclobutrazol functions as both a plant growth regulator and a fungicide by inhibiting cytochrome P450-dependent enzymes.[5][9] The commercial product is a racemic mixture of enantiomers, with different isomers responsible for each activity.[6]

-

(2S,3S) Isomer - Plant Growth Regulation: This isomer is a potent inhibitor of ent-kaurene oxidase, a key enzyme in the biosynthesis of gibberellins.[5][6][9] Gibberellins are plant hormones that regulate developmental processes, most notably stem elongation. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, Paclobutrazol reduces the levels of active gibberellins, leading to decreased internodal growth, sturdier stems, and increased root development.[5][10] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which is shunted into other biosynthetic pathways, increasing the production of abscisic acid (enhancing drought tolerance) and chlorophyll.[6][9][10]

-

(2R,3R) Isomer - Fungicidal Activity: This isomer is a more effective inhibitor of fungal cytochrome P450 14α-demethylase.[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10] By disrupting ergosterol production, the (2R,3R) isomer compromises the integrity of the fungal cell membrane, thereby exerting its fungicidal effect.

Experimental Protocols

Synthesis of Paclobutrazol

The synthesis of Paclobutrazol typically involves a multi-step chemical process.[4][6] While various specific methods exist, a common pathway is outlined below.[6][9][11]

-

Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) are reacted in an aldol condensation to form a chalcone intermediate.[6][9]

-

Hydrogenation: The chalcone is hydrogenated, typically using a Raney nickel catalyst, to yield a substituted ketone.[6][9]

-

Bromination: The ketone intermediate is brominated to prepare the molecule for the introduction of the triazole ring.[4][6]

-

Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole, which displaces the bromine in a nucleophilic substitution reaction.[6][9]

-

Reduction: The final step involves the reduction of the ketone group to a hydroxyl group. Using sodium borohydride in cold methanol selectively produces the desired (2RS, 3RS) diastereomers, which contain the biologically active enantiomers.[4][6]

Analytical Protocol: Quantification in Fruit Matrix

This compound is critical for accurate quantification of Paclobutrazol residues in complex matrices like food products. Below are summaries of established methods.

Method 1: Matrix Solid-Phase Dispersion (MSPD) and HPLC-UV This protocol is effective for extracting Paclobutrazol from mango fruit samples.[12]

-

Homogenization: Weigh 1.0 g of the fruit sample and homogenize it with 1.0 g of silica gel for 5 minutes.[12]

-

Column Packing: Transfer the homogenized mixture to a 20 mL polyethylene syringe column that is pre-packed with 1.0 g of anhydrous sodium sulfate layered over 1.0 g of alumina.[12]

-

Elution: Elute the analytes from the column under vacuum using 20 mL of a tetrahydrofuran, acetonitrile, and Milli-Q water solution (1:1:1 v/v/v).[12]

-

Concentration & Reconstitution: Collect the eluent in a round-bottom flask and evaporate it to near dryness. Reconstitute the residue in 5 mL of acetonitrile.[12]

-

Analysis: Analyze the final extract using an HPLC system equipped with a UV detector.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This rapid method is suitable for pear samples and highlights the utility of an internal standard like this compound.[13]

-

Extraction: Extract the pear sample with methanol using a high-speed blender (e.g., Ultra-Turrax).[13]

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known concentration of this compound to correct for extraction inefficiency and matrix effects.

-

Direct Injection: Inject 10 µL of the crude methanol extract directly into the LC-MS/MS system without any further cleanup steps.[13]

-

Analysis: Perform analysis using electrospray ionization (ESI) in tandem MS mode. Monitor two mass transitions for Paclobutrazol: one for quantification (e.g., m/z 294 > 70) and a second for confirmation (e.g., m/z 296 > 70).[13] A corresponding transition for this compound (e.g., m/z 298 > 70) would be used for quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 多效唑-d4 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]

- 5. omicsonline.org [omicsonline.org]

- 6. omicsonline.org [omicsonline.org]

- 7. Medwin Publishers | Paclobutrazol (PBZ) and its Metabolic Function in Agriculture: A Review [medwinpublishers.com]

- 8. mass.gov [mass.gov]

- 9. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 10. How does Paclobutrazol as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 11. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Paclobutrazol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Paclobutrazol-d4. As a deuterated internal standard, maintaining the integrity of this compound is paramount for accurate quantification in analytical methodologies such as mass spectrometry.[1] This document synthesizes information from technical datasheets and safety data sheets to provide a comprehensive resource for laboratory professionals.

Chemical and Physical Properties

This compound is an isotope-labeled analog of Paclobutrazol, a triazole-containing plant growth retardant.[1] The deuterium labeling on the phenyl group makes it an ideal internal standard for quantitative analysis.[1]

| Property | Value | Source(s) |

| Synonyms | (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, Paclobutrazol-(phenyl-d4) | |

| Molecular Formula | C₁₅H₁₆D₄ClN₃O | [2] |

| Molecular Weight | 297.82 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥95% to ≥98.0% (HPLC) | [3] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approx. 10 mg/ml). Sparingly soluble in aqueous buffers. | [3] |

| UV/Vis | λmax: 221 nm | [3] |

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The recommended conditions vary slightly between suppliers, but a consistent theme is the need for controlled, cool temperatures.

| Supplier/Source | Recommended Storage Temperature | Additional Recommendations |

| Cayman Chemical | -20°C | Supplied as a crystalline solid. States stability of ≥4 years at this temperature. Aqueous solutions should not be stored for more than one day. |

| LGC Standards | +4°C | Shipped at +20°C. |

| Sigma-Aldrich | - | Limited shelf life, refer to the expiry date on the label. |

| General Guidance | Keep in a cool, dry place. | Shelf life is approximately 2 years. Keep in a tightly closed container in a well-ventilated area. |

For optimal long-term stability, storage at -20°C is recommended, especially for the neat or solid form of the compound.[3] For shorter-term storage, +4°C is also acceptable.[4] It is crucial to avoid repeated freeze-thaw cycles.

Stability Profile and Degradation

While specific stability studies on this compound are not extensively published, the stability of its non-deuterated parent compound, Paclobutrazol, provides valuable insight. Paclobutrazol is known to be a persistent and environmentally stable compound.[5]

Factors Affecting Stability:

-

Temperature: Heating the product can lead to the production of harmful and irritant vapors.[6]

-

Incompatible Materials: Strong acids and alkalis should be avoided.[6]

-

Light: While not explicitly stated as a primary concern for this compound in the provided results, photolysis is a standard stress condition to consider in stability testing.

-

Hydrolysis: Laboratory studies indicate that Paclobutrazol is relatively stable to degradation by hydrolysis.[5]

Degradation Pathway: The degradation of Paclobutrazol in soil occurs primarily through oxidation to a ketone analog.[5] This ketone metabolite is then further degraded by the separation of the 1,2,4-triazole moiety.[5] This major ketone metabolite is less persistent than the parent Paclobutrazol.[5]

Caption: Aerobic soil degradation pathway of Paclobutrazol.

Conceptual Experimental Protocol for Stability Assessment

The following outlines a general protocol for conducting stability studies on a reference standard like this compound, based on established principles of bioanalytical method validation.[7][8]

Objective: To evaluate the stability of this compound under various storage and handling conditions to establish its shelf-life and appropriate handling procedures.

Materials and Equipment:

-

This compound analytical standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

-

LC-MS/MS system

-

Environmental chambers/ovens for controlled temperature and humidity

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Working Solution Preparation: Prepare working solutions at low and high concentrations by diluting the stock solution.

-

Stability Sample Preparation: Aliquot the working solutions into appropriate vials for each test condition.

-

Time Points: Define the testing intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[9]

-

Storage Conditions:

-

Long-Term Stability: Store samples at the recommended storage temperature (e.g., -20°C and +4°C).

-

Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C with 75% relative humidity) to predict long-term stability.[9]

-

Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

-

Bench-Top Stability: Keep samples at room temperature for a period that mimics the time they would be out of storage during a typical analytical run.

-

Photostability: Expose samples to a controlled light source.

-

-

Analysis: At each time point, analyze the stored samples by a validated stability-indicating LC-MS/MS method. The response of the stored sample is compared to that of a freshly prepared sample.

-

Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Caption: Workflow for assessing the stability of an analytical standard.

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety procedures. It is classified as a flammable solid and is harmful if swallowed or inhaled.[10][11] It also causes serious eye irritation and is suspected of damaging fertility or the unborn child.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Ventilation: Use only in a well-ventilated area.[10]

-

Handling: Avoid contact with skin and eyes.[12] Avoid dust formation.[12] Wash hands thoroughly after handling.[10]

-

Storage Safety: Store locked up in a designated area.[10] Keep away from heat, sparks, and open flames.[10]

Conclusion

The stability of this compound is crucial for its function as a reliable internal standard. To ensure its integrity, it should be stored as a solid at -20°C for long-term use or at +4°C for shorter durations. Aqueous solutions are not recommended for storage beyond one day.[3] Understanding the potential for degradation, particularly through oxidation, and adhering to strict handling and storage protocols will guarantee the accuracy and reproducibility of analytical results. For regulatory purposes, a formal stability study following a detailed protocol is essential to define the retest period or expiration date.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Paclobutrazol D4 | CAS | LGC Standards [lgcstandards.com]

- 5. mass.gov [mass.gov]

- 6. ag.fmc.com [ag.fmc.com]

- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability testing protocols | PPTX [slideshare.net]

- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 10. Paclobutrazol-(phenyl-d4) SDS - Download & Subscribe for Updates [sdsmanager.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. phytotechlab.com [phytotechlab.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Paclobutrazol: An In-depth Technical Guide on its Mechanism of Action as a Growth Regulator

Introduction

Paclobutrazol (PBZ) is a synthetic plant growth regulator belonging to the triazole family of chemicals.[1] It is widely utilized in agriculture and horticulture to manage plant height, improve stress tolerance, and influence flowering and fruiting.[1][2] Its primary mode of action is the inhibition of gibberellin biosynthesis, which triggers a cascade of physiological and biochemical changes within the plant. This guide provides a detailed technical overview of the molecular and physiological mechanisms underlying the effects of Paclobutrazol.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal mechanism of Paclobutrazol is its role as a potent antagonist of the plant hormone gibberellin (GA).[2] GAs are diterpenoid acids that regulate various developmental processes, most notably stem and internode elongation.[3]

Paclobutrazol specifically inhibits the biosynthesis of gibberellins by targeting and blocking the action of ent-kaurene oxidase.[4][5] This enzyme is a cytochrome P450 monooxygenase that catalyzes three critical steps in the early stages of the GA biosynthetic pathway: the oxidation of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[4] By competitively inhibiting ent-kaurene oxidase, Paclobutrazol effectively halts the production of active gibberellins.[5][6] The (2S,3S) isomer of Paclobutrazol is particularly effective in this inhibition.[2][7] This reduction in endogenous GA levels leads to a decrease in cell elongation, resulting in the characteristic stunted or compact growth of treated plants.[5]

Secondary Effects and Hormonal Crosstalk

The inhibition of the gibberellin pathway by Paclobutrazol leads to significant secondary effects, primarily through the redirection of metabolic precursors and altered hormonal balance.

1. Increased Abscisic Acid (ABA) Levels: The blockage of ent-kaurene oxidase causes the accumulation of its precursor, geranylgeranyl pyrophosphate (GGPP).[2] This precursor is shared with other biosynthetic pathways, including that of abscisic acid (ABA).[1][2] The surplus GGPP is diverted towards the synthesis of ABA, a hormone crucial for stress responses.[2] Studies have shown that Paclobutrazol treatment upregulates the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key rate-limiting enzyme in ABA biosynthesis, while repressing ABA degradation genes like MdCYP707A1.[8][9] This elevation in ABA contributes to improved drought tolerance by regulating stomatal closure and reducing water loss through transpiration.[1][2]

2. Altered Cytokinin (CK) and Auxin (IAA) Levels: Paclobutrazol application has been linked to an increase in endogenous cytokinin levels.[1][4] This may be due to enhanced synthesis or delayed degradation of cytokinins.[4] Elevated cytokinin levels can promote chloroplast differentiation and chlorophyll biosynthesis, prevent chlorophyll degradation, and delay senescence, contributing to the darker green leaves observed in treated plants.[4][8]

Furthermore, an increase in indole-3-acetic acid (IAA), the primary auxin, has been observed following Paclobutrazol treatment.[9] This is accompanied by the upregulation of auxin biosynthesis genes (e.g., MdYUCCA10a) and polar auxin transporter genes (MdPIN1, MdLAX1), which may play a role in the observed promotion of root development at certain concentrations.[9][10]

3. Enhanced Photosynthetic Performance: Plants treated with Paclobutrazol often exhibit an increased net photosynthetic rate (Pn).[4][11] This improvement is attributed to several factors, including a significant increase in chlorophyll content per unit leaf area, leading to the characteristic darker green leaves.[4][12] Additionally, Paclobutrazol can enhance the photochemical efficiency of photosystem II (PSII), as indicated by higher Fv/Fm and ΦPSII values.[4]

Quantitative Data Summary

The effects of Paclobutrazol are dose-dependent and vary among plant species. The following tables summarize representative quantitative data from various studies.

Table 1: Effects of Paclobutrazol on Plant Morphological Parameters

| Plant Species | PBZ Concentration | Application | Plant Height Reduction (%) | Stem Diameter | Root Growth Effect | Reference |

| Herbaceous Peony | 200 mg/L | Soil Drench | Significant Reduction | Decreased | Not Reported | [4] |

| Tall Fescue | 200 mg/L | Foliar Spray | Significant Reduction | Not Reported | Not Reported | [8][13] |

| Phoebe bournei | Moderate Conc. | Soil Drench | Not Reported | Not Reported | +69.9% (Total Length) | [10][14] |

| Pentas lanceolata | 120 mg/L | Soil Drench | 24.1 - 30.8% | Thinner Stem | Increased Dry Weight | [15] |

| Soybean | 150 ppm | Foliar Spray | Significant Reduction | Not Reported | Not Reported | [16] |

| Chrysanthemum | up to 45 ppm | Foliar Spray | Significant Reduction | Not Reported | Not Reported | [17] |

Table 2: Effects of Paclobutrazol on Phytohormone and Photosynthetic Parameters

| Plant Species | PBZ Treatment | Gibberellin (GA) | Abscisic Acid (ABA) | Auxin (IAA) | Chlorophyll Content | Net Photosynthesis (Pn) | Reference |

| Tall Fescue | 200 mg/L | Decreased | Increased | Not Reported | Increased | Increased | [8] |

| Apple Rootstock | 860 mg/L | Decreased (GA1, GA4) | Increased | Increased | Darker Green Leaves | Not Reported | [9] |

| Phoebe bournei | Moderate Conc. | Not Reported | Decreased by 63.9% | Increased 3.83-fold | Not Reported | Not Reported | [10][14] |

| Herbaceous Peony | 200 mg/L | Not Reported | Not Reported | Not Reported | Increased | Increased | [4] |

| Lycoris radiata | Not Specified | Decreased (GA15, GA24) | Not Reported | Not Reported | Not Reported | Not Reported | [18] |

Experimental Protocols

Protocol 1: General Plant Growth Trial with Paclobutrazol

-

Plant Material: Select uniform and healthy seedlings of the target species. Transplant them into pots with a standardized growth medium.

-

Acclimatization: Allow plants to acclimatize for 1-2 weeks under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16h photoperiod).

-

Treatment Application:

-

Foliar Spray: Prepare solutions with a surfactant. Spray the foliage until runoff, ensuring complete coverage. Use a control group sprayed only with water and surfactant.[21]

-

Experimental Design: Use a completely randomized design (CRD) or randomized complete block design (RCBD) with a sufficient number of replicates (e.g., n=10) per treatment.

-

Data Collection: At regular intervals (e.g., weekly) and at the end of the experiment (e.g., 8 weeks), measure morphological parameters: plant height, stem diameter, number of leaves, leaf area, and root/shoot fresh and dry biomass.[22]

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Duncan's Multiple Range Test) at p < 0.05.

Protocol 2: Phytohormone Quantification by HPLC-MS/MS

-

Sample Preparation: Harvest fresh plant tissue (e.g., 100 mg of shoot apex or root tissue), immediately freeze in liquid nitrogen, and grind to a fine powder.

-

Extraction: Extract hormones using a pre-cooled solution of methanol/water/formic acid (15:4:1, v/v/v). Add internal standards for quantification. Vortex and incubate at 4°C overnight.

-

Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to purify and concentrate the hormone fraction.

-

Analysis: Analyze the purified extract using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

-

Quantification: Identify and quantify the different hormones (GAs, ABA, IAA, CKs) by comparing their retention times and mass-to-charge ratios with known standards.

Conclusion

The mechanism of action of Paclobutrazol as a plant growth regulator is centered on its potent inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This primary action curtails the production of active gibberellins, leading to reduced cell elongation and a more compact plant stature. The resulting accumulation of the precursor GGPP triggers significant secondary effects, including an increase in the stress hormone abscisic acid and alterations in cytokinin and auxin levels. This complex hormonal crosstalk ultimately enhances photosynthetic efficiency and improves plant tolerance to various environmental stresses, making Paclobutrazol a versatile tool in crop management.

References

- 1. researchgate.net [researchgate.net]

- 2. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 3. Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. interesjournals.org [interesjournals.org]

- 6. Total Root and Shoot Biomass Inhibited by Paclobutrazol Application on Common Landscape Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 7. How does Paclobutrazol as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 8. Paclobutrazol Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclobutrazol elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Paclobutrazol Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Paclobutrazol Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Paclobutrazol and Its Method of Application on The Growth of Pentas lanceolata Plants [jalexu.journals.ekb.eg]

- 16. Effect paclobutrazol and NPK fertilizer on generative fase and clorophyll content of soybean (Glicine max L.) variety Anjasmoro | Berkala Penelitian Hayati [berkalahayati.org]

- 17. Effects of paclobutrazol on growth and flowering of chrysanthemum (Chrysanthemum moriflorum, Ramat) - Advances in Weed Science [awsjournal.org]

- 18. Frontiers | Effect of Exogenous Gibberellin, Paclobutrazol, Abscisic Acid, and Ethrel Application on Bulblet Development in Lycoris radiata [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. ajas.journals.ekb.eg [ajas.journals.ekb.eg]

- 21. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 22. researchgate.net [researchgate.net]

The Metabolic Journey of Paclobutrazol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol (PBZ), a triazole-based plant growth retardant, is widely utilized in agriculture and horticulture to manage plant stature, enhance stress tolerance, and improve crop yields. Its primary mode of action involves the inhibition of gibberellin biosynthesis, leading to a cascade of physiological and morphological changes in treated plants.[1][2][3] While the effects of paclobutrazol on plant development are extensively documented, its metabolic fate within the plant—how it is absorbed, translocated, and potentially transformed—is a critical area of investigation for assessing its efficacy, persistence, and environmental impact. This technical guide provides an in-depth overview of the current understanding of the metabolic fate of paclobutrazol in plant species, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Uptake and Translocation

Paclobutrazol is readily absorbed by plants through various routes, including roots, stems, and leaves.[4] Following absorption, it is primarily transported acropetally via the xylem, the plant's water-conducting tissue.[4] This systemic movement ensures its distribution throughout the plant, particularly to the growing points where it exerts its growth-regulating effects by inhibiting cell elongation. While predominantly xylem-mobile, some studies have unexpectedly detected paclobutrazol in the phloem sap, suggesting a more complex translocation pattern than previously understood.[5]

Mode of Action: Inhibition of Gibberellin Biosynthesis

The primary biochemical effect of paclobutrazol is the inhibition of the ent-kaurene oxidase, a key cytochrome P450 monooxygenase enzyme in the gibberellin (GA) biosynthesis pathway.[1][6][3] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a precursor to all bioactive gibberellins.[1] By blocking this crucial step, paclobutrazol effectively reduces the endogenous levels of active GAs, leading to the characteristic dwarfing effect.

The inhibition of GA biosynthesis has secondary metabolic consequences. The accumulation of the precursor geranylgeranyl pyrophosphate can lead to an increased production of other important molecules derived from the isoprenoid pathway, such as the hormone abscisic acid (ABA) and the phytol tail of chlorophyll.[3] This shift in metabolism contributes to some of the observed pleiotropic effects of paclobutrazol, including enhanced drought tolerance.[3]

Metabolic Transformation of Paclobutrazol in Plants

Despite the extensive research on its physiological effects, the metabolic transformation of the paclobutrazol molecule itself within plant tissues is not well-documented in publicly available literature. Most studies focus on the analysis of the parent compound as a residue, with limited information on its degradation products or conjugates formed in planta.

Soil biodegradation studies have shown that microorganisms can degrade paclobutrazol, suggesting that similar enzymatic processes could potentially occur in plants, albeit likely at a much slower rate.[4][7] The persistence of paclobutrazol in soil and plant tissues indicates that it is relatively recalcitrant to degradation.[4]

Quantitative Analysis of Paclobutrazol Residues

The quantification of paclobutrazol residues in various plant matrices is crucial for regulatory purposes and for understanding its persistence. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques employed for this purpose.

Table 1: Quantitative Data on Paclobutrazol Residues in Plant Tissues

| Plant Species | Tissue | Application Rate | Residue Concentration (µg/g) | Time After Application | Reference |

| Potato | Tuber | Foliar spray (1.0 mg/L) | Below 0.22 mg/kg | 50 days | [5] |

| Mango | Fruit | Soil drench (2, 4, 6, 8, 10 g a.i./tree) | 0.14 - 2.38 µg/g (in soil) | 300 days | [8] |

| Ophiopogon japonicus | Tuberous root | Foliar spray (50 g/L) | Detected (levels varied) | Not specified | [9] |

| Pear | Fruit | Not specified | 0.005 - 0.5 mg/kg (spiked) | Not applicable | [10] |

| Canola | Root | Foliar spray | Lower than control | Harvest | [11] |

Note: The table summarizes available data. Direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Quantification of Paclobutrazol from Potato and Soil by UHPLC-MS/MS

This protocol is adapted from a study on paclobutrazol residue determination in potato and soil.[12]

1. Sample Preparation:

- Soil: Weigh 25 g of homogenized soil into a 100 mL centrifuge tube. Add 50 mL of acetonitrile.

- Potato: Weigh 25 g of homogenized potato tuber into a 100 mL centrifuge tube. Add 50 mL of acetonitrile.

2. Extraction:

- Vortex the sample for 1 minute.

- Extract in an ultrasonic bath for 10 minutes.

- Centrifuge at 3000 x g for 5 minutes.

- Place the tube in a freezer at -20°C for 10 minutes to facilitate the separation of the organic layer.

3. Analysis:

- Filter a 2 mL aliquot of the supernatant (organic layer) through a 0.2 µm membrane filter.

- Analyze the filtrate by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

4. UHPLC-MS/MS Conditions:

- Column: C18 column.

- Mobile Phase: Acetonitrile/water with 0.1% formic acid (78/22, v/v).

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Precursor Ion (m/z): 294.2

- Product Ions (m/z): 129.0 and 70.0 (for quantification).

// Nodes

Sample [label="Homogenized Sample\n(Soil or Potato)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Add Acetonitrile\nVortex & Sonicate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifugation [label="Centrifuge (3000 x g, 5 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Freezing [label="Freeze (-20°C, 10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Separation [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Filtration [label="Filter (0.2 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="UHPLC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Extraction;

Extraction -> Centrifugation;

Centrifugation -> Freezing;

Freezing -> Separation;

Separation -> Filtration;

Filtration -> Analysis;

}

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Paclobutrazol in Mango

This method provides a simplified extraction and cleanup procedure for complex matrices like mango fruit.[13]

1. Homogenization:

- Weigh 1.0 g of homogenized mango fruit sample and mix with 1.0 g of silica gel for 5 minutes.

2. MSPD Column Preparation:

- Pack a 20 mL polyethylene syringe with 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.

- Transfer the homogenized sample-silica gel mixture to the top of the column.

3. Elution:

- Elute the column under vacuum with 20 mL of a tetrahydrofuran-acetonitrile-water (1:1:1) solution.

- Collect the eluent in a round-bottom flask.

4. Concentration and Analysis:

- Evaporate the eluent to near dryness.

- Reconstitute the residue in 5 mL of acetonitrile.

- Analyze by HPLC with UV detection.

Conclusion and Future Directions

The metabolic fate of paclobutrazol in plants is primarily characterized by its efficient uptake and translocation, leading to the potent inhibition of gibberellin biosynthesis. This well-understood mode of action explains the significant morphological and physiological effects observed in treated plants. However, a comprehensive understanding of the biotransformation of the paclobutrazol molecule within plant tissues remains a notable knowledge gap.

Future research should focus on:

-

Metabolite Identification: Utilizing advanced analytical techniques such as high-resolution mass spectrometry to identify potential degradation products and conjugates of paclobutrazol in various plant species and tissues.

-

Enzymatic Studies: Investigating the potential role of plant enzyme systems, such as cytochrome P450s and glycosyltransferases, in the metabolism of paclobutrazol.

-

Radiolabeling Studies: Employing radiolabeled paclobutrazol to trace its metabolic pathway and quantify the distribution of its metabolites within the plant.

A deeper understanding of the metabolic fate of paclobutrazol will not only enhance our knowledge of its mode of action but also provide crucial data for assessing its environmental persistence, potential for bioaccumulation, and overall safety in agricultural systems.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. A simplified technique for detection of paclobutrazol in plant sap extracts, using HPLC [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of Klebsiella pneumoniae M6 for paclobutrazol degradation, plant growth attributes, and biocontrol action under subtropical ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hort [journals.ashs.org]

- 9. Residue of Paclobutrazol and Its Regulatory Effects on the Secondary Metabolites of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paclobutrazol application effects on plant height, seed yield and carbohydrate metabolism in canola. | Semantic Scholar [semanticscholar.org]

- 12. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

Paclobutrazol-d4: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paclobutrazol-d4 analytical standard, designed for use in research and developmental settings. This document details its chemical and physical properties, mechanism of action, and its application as an internal standard in analytical methodologies.

Core Properties of Paclobutrazol and its Deuterated Analog

Paclobutrazol is a triazole-based plant growth retardant and fungicide.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods, due to its similar physicochemical properties to the parent compound.[3]

| Property | Paclobutrazol | This compound |

| Synonyms | (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol |

| Molecular Formula | C₁₅H₂₀ClN₃O | C₁₅H₁₆D₄ClN₃O |

| Molecular Weight | 293.8 g/mol | 297.82 g/mol |

| Appearance | White crystalline solid | Neat |

| Melting Point | 165-166 °C | Not specified |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone), insoluble in water. | Not specified, expected to be similar to Paclobutrazol |

| Purity (as analytical standard) | ≥98.0% (HPLC) | ≥98.0% (HPLC) |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol's primary mode of action is the inhibition of gibberellin biosynthesis, a crucial plant hormone responsible for cell elongation.[1][2] Specifically, the (2S,3S) isomer of paclobutrazol inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway.[4] By blocking this step, paclobutrazol reduces the levels of active gibberellins, leading to a decrease in internodal growth and resulting in stouter stems.[1][2]

References

Paclobutrazol-d4 supplier and purchasing information

Introduction: Paclobutrazol-d4 is the deuterium-labeled form of Paclobutrazol, a triazole-based plant growth retardant.[1] Its primary function in a research setting is as an internal standard for the accurate quantification of Paclobutrazol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[2] This guide provides an in-depth overview of this compound, including supplier information, technical data, its mechanism of action, and detailed experimental protocols for its use.

Supplier and Purchasing Information

This compound is available from several chemical suppliers that specialize in analytical standards and research chemicals. It is intended for research use only and may require the purchaser to have a business or research account.[1][3]

| Supplier | Product Name | Catalog Number (Example) | Notes |

| MedChemExpress | This compound | HY-W749242 | For research use only. Not for sale to patients.[1][4] |

| Sigma-Aldrich (Merck) | Paclobutrazol-(phenyl-d4) PESTANAL®, analytical standard | 329751951 | Purity of ≥98.0% (HPLC).[2] |

| LGC Standards | Paclobutrazol D4 | DRE-C15840100 | Sold as a neat chemical.[5] |

| Thomas Scientific | Paclobutrazol | 20A89P201 (Mfr. No. 20739) | Sells the Cayman Chemical product; purchase is restricted to customers with a Thomas Business Account.[3] |

Physicochemical and Analytical Data

The key properties of this compound are summarized below. The deuteration is typically on the phenyl group.

| Property | Value | Source(s) |

| Synonyms | (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | [2] |

| Molecular Formula | C₁₅H₁₆D₄ClN₃O | [4] |

| Molecular Weight | 297.82 | [4] |

| Assay / Purity | ≥98.0% (HPLC) | [2] |

| Format | Neat Solid | [2][5] |

| Primary Use | Internal standard for quantitative analysis | [1] |

Mechanism of Action of Paclobutrazol

Paclobutrazol functions by inhibiting the biosynthesis of gibberellins (GAs), a class of crucial plant hormones that regulate developmental processes such as stem elongation, germination, and flowering.[6][7] The (2S,3S) isomer of Paclobutrazol specifically targets and inhibits ent-kaurene oxidase, a cytochrome P450-dependent enzyme.[6][8] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway.[9]

Inhibition of this step leads to a downstream reduction in active gibberellins. A secondary effect is the accumulation of the precursor, geranylgeranyl pyrophosphate (GGPP).[8] This accumulated GGPP is then diverted into other biosynthetic pathways, resulting in increased production of abscisic acid (ABA), another important plant hormone, and the phytol side-chain of chlorophyll.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paclobutrazol-(phenyl-d4) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. thomassci.com [thomassci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Paclobutrazol D4 | CAS | LGC Standards [lgcstandards.com]

- 6. omicsonline.org [omicsonline.org]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Paclobutrazol in Agricultural Matrices using a Paclobutrazol-d4 Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of paclobutrazol in various agricultural matrices. The method utilizes a stable isotope-labeled internal standard, Paclobutrazol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a straightforward liquid extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is particularly suited for researchers, scientists, and professionals in the field of drug development and agricultural science requiring reliable quantification of paclobutrazol residues.

Introduction

Paclobutrazol is a widely used plant growth regulator that functions by inhibiting gibberellin biosynthesis, leading to reduced internodal growth and increased fruit and seed set.[1] Its application in agriculture necessitates sensitive and accurate monitoring of its residues in crops and the environment to ensure food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] The deuterated analog co-elutes with the native analyte and exhibits identical chemical behavior during sample extraction and ionization, thereby providing superior correction for any analytical variability.[3] This application note provides a comprehensive protocol for the analysis of paclobutrazol using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Paclobutrazol analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

QuEChERS extraction salts (e.g., EN 15662)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of Paclobutrazol and this compound in separate 10 mL volumetric flasks using methanol.

-

Store stock solutions at -20°C.

Intermediate Standard Mixture (10 µg/mL):

-

Prepare a working solution of Paclobutrazol at 10 µg/mL by diluting the stock solution with acetonitrile.

Internal Standard Working Solution (1 µg/mL):

-

Prepare a working solution of this compound at 1 µg/mL by diluting the stock solution with acetonitrile.

Calibration Curve Standards:

-

Prepare a series of calibration standards by serial dilution of the intermediate standard mixture with matrix extracts to final concentrations ranging from 1 to 500 ng/mL.

-

Spike each calibration standard with the internal standard working solution to a final concentration of 50 ng/mL.

Sample Preparation (Generic Protocol for Fruit/Vegetable Matrix)

-

Homogenize 10 g of the sample.

-

Add 10 mL of acetonitrile and the internal standard working solution.

-

Add QuEChERS extraction salts and shake vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in Water |

| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium formate in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent, optimized for best signal |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for Paclobutrazol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Paclobutrazol | 294.2 | 70.0 | 129.0 | 25 |

| This compound | 298.2 | 70.0 | 133.0 | 25 |

Table 2: Method Validation Data Summary

| Matrix | Linearity (R²) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Apples | >0.995 | 1.0 | 92 - 105 | < 10 |

| Pears | >0.996 | 5.0 | 82 - 102 | < 7 |

| Soil | >0.997 | 5.0 | 88 - 98 | < 8 |

| Potatoes | >0.997 | 2.0 | 90 - 103 | < 9 |

Data compiled from literature sources demonstrating typical method performance.[4][5]

Visualizations

Gibberellin Biosynthesis Inhibition by Paclobutrazol

Paclobutrazol acts as a plant growth retardant by blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway. This inhibition is mediated by the binding of paclobutrazol to the cytochrome P450-dependent monooxygenases that catalyze this reaction.

Caption: Inhibition of Gibberellin Biosynthesis by Paclobutrazol.

LC-MS/MS Experimental Workflow

The analytical workflow for the quantification of paclobutrazol using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: LC-MS/MS Workflow for Paclobutrazol Quantification.

Conclusion

The described LC-MS/MS method using a this compound internal standard provides a highly reliable and sensitive approach for the quantification of paclobutrazol in diverse agricultural matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix-induced variations, ensuring data accuracy and precision. This protocol is suitable for high-throughput analysis and can be readily implemented in analytical laboratories for routine monitoring and research applications in food safety and environmental science.

References

- 1. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Paclobutrazol using a Stable Isotope Dilution Assay with Paclobutrazol-d4

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Paclobutrazol in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Paclobutrazol-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.

Introduction

Paclobutrazol is a triazole-based plant growth regulator and fungicide used to reduce vegetative growth and increase fruit yield in various crops.[1][2] Due to its potential persistence and toxicity, regulatory bodies have established Maximum Residue Limits (MRLs) for Paclobutrazol in food products.[1] Therefore, sensitive and reliable analytical methods are required for its quantification in complex matrices like soil, water, and agricultural products.[1][3]

This application note details a robust method utilizing a stable isotope dilution assay (SIDA) with this compound as the internal standard (IS).[4] The use of a deuterated analog, which co-elutes with the target analyte and has nearly identical chemical properties but a different mass, is the gold standard for quantitative mass spectrometry, providing superior correction for sample preparation variability and matrix-induced ionization suppression or enhancement.[4][5]

Principle of the Method

The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode.[3][6] A known concentration of this compound is spiked into all samples, calibrators, and quality controls before extraction. The samples are then subjected to a solvent extraction and cleanup procedure. During LC-MS/MS analysis, the instrument specifically monitors the precursor-to-product ion transitions for both native Paclobutrazol and the this compound internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration of the calibration standards. This ratiometric approach ensures high precision and accuracy.

Caption: Principle of quantification using an internal standard.

Experimental Protocols

Materials and Reagents

-

Paclobutrazol analytical standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic Acid (LC-MS grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Paclobutrazol and this compound in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Internal Standard Solution (100 ng/mL): Dilute the this compound intermediate solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Paclobutrazol intermediate solution with the extraction solvent (e.g., acetonitrile) to achieve a concentration range of 0.5 to 100 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for many food and environmental matrices.[3]

-

Weigh 10 g of the homogenized sample (e.g., soil, fruit puree) into a 50 mL centrifuge tube.

-

Add 100 µL of the Working Internal Standard Solution (100 ng/mL).

-

Add 10 mL of acetonitrile.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., MgSO₄ and PSA).

-

Vortex for 30 seconds and centrifuge for 5 minutes.

-

Filter the final extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instruments and matrices.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 8.0 L/min |

| Nebulizer Pressure | 10 Pa[1] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Paclobutrazol (Quantifier) | 294.2 | 70.0 | 50 | 50 |

| Paclobutrazol (Qualifier) | 294.2 | 125.0 | 50 | 35 |

| This compound (IS) * | 298.2 | 70.0 | 50 | 50 |

Note: The MRM transition for this compound is theoretical and should be empirically optimized. The precursor ion reflects a +4 Da shift. The tert-butyl fragment (m/z 70.0) is often conserved in deuterated standards of this type.[1][7]

Data and Results

Method performance should be validated according to established guidelines, assessing linearity, accuracy, precision, and sensitivity.[2][8]

Table 4: Typical Method Performance Characteristics

| Parameter | Result | Matrix |

|---|---|---|

| Linearity Range | 0.5 - 100 µg/kg | Potato, Soil |

| Correlation Coefficient (R²) | > 0.997[1] | - |

| Limit of Detection (LOD) | 0.5 - 0.7 µg/kg | Potato, Pear[1][7] |

| Limit of Quantification (LOQ) | 2 - 5 µg/kg | Potato, Soil, Pear[1][7] |